![molecular formula C12H17NO3 B1662820 布西汀 CAS No. 1083-57-4](/img/structure/B1662820.png)
布西汀
描述
依法普罗昔钠是一种合成血红蛋白变构调节剂。它主要用于降低血红蛋白的氧结合亲和力,从而增强缺氧组织的氧合作用。 该化合物已被研究用于其在增加肿瘤组织中氧气水平方面提高癌症治疗中放射治疗疗效的潜力 .
科学研究应用
Pharmacological Applications
Bucetin has been primarily recognized for its analgesic and antipyretic effects. It is structurally similar to phenacetin, another analgesic that has faced scrutiny due to safety concerns. Despite its withdrawal, studies have explored its mechanisms of action and potential therapeutic uses:
- Analgesic Properties : Bucetin has been investigated for its ability to relieve pain through central nervous system mechanisms. Its efficacy as a pain reliever makes it a candidate for further research in pain management therapies .
- Antipyretic Effects : As an antipyretic, bucetin has been studied for its ability to reduce fever, which is particularly relevant in treating infections or inflammatory conditions .
Analytical Chemistry Applications
Bucetin's chemical properties have made it a subject of interest in analytical chemistry, particularly in the context of drug analysis and quality control:
- Capillary Electrophoresis (CE) : Recent studies have highlighted the use of CE for the detection and quantification of bucetin alongside other synthetic drugs in various formulations. CE offers advantages such as rapid analysis times and minimal sample requirements, making it suitable for routine drug testing .
- Chiral Separations : Bucetin's enantiomers can be separated using advanced chromatographic techniques. This is crucial for assessing the enantiomeric purity of bucetin, which is important in pharmacological applications where different enantiomers may exhibit varying biological activities .
Case Study 1: Detection in Herbal Medicines
A study conducted by Cheng et al. (2001) utilized CE coupled with mass spectrometry to analyze herbal medicines for adulterants, including bucetin. The study demonstrated that CE-MS could effectively identify bucetin among other compounds, highlighting its role in ensuring the safety and authenticity of herbal products .
Case Study 2: Synthesis and Hydrolysis Kinetics
Research by El-Faham et al. (2020) focused on the synthesis of ester prodrugs of bucetin and their hydrolysis kinetics. This study provided insights into improving the bioavailability of bucetin through prodrug formulations, potentially enhancing its therapeutic effectiveness .
作用机制
依法普罗昔钠通过与血红蛋白四聚体非共价结合来发挥其作用。这种结合降低了血红蛋白的氧结合亲和力,从而增强了缺氧组织的氧合作用。 组织氧合作用的增加可以减少肿瘤的放射抗性和提高放射治疗的疗效 .
生化分析
Biochemical Properties
It is known to be similar to phenacetin , which interacts with various enzymes and proteins in the body
Cellular Effects
It is known that Bucetin was withdrawn due to renal toxicity , suggesting that it may have had adverse effects on kidney cells
Molecular Mechanism
It is known to be chemically similar to phenacetin , which suggests that it may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
化学反应分析
相似化合物的比较
依法普罗昔钠类似于其他血红蛋白变构调节剂,如贝扎纤维酸。它在显着降低血红蛋白的氧结合亲和力并增强缺氧组织的氧合作用方面是独特的。其他类似化合物包括:
贝扎纤维酸: 一种降脂药,也充当血红蛋白的变构调节剂。
生物活性
Bucetin, chemically known as 3-Hydroxybutanamide, is an analgesic and antipyretic compound that has garnered attention for its biological activity, particularly its interaction with matrix metalloproteinases (MMPs). Despite its initial therapeutic promise, bucetin was withdrawn from the market due to significant safety concerns, including renal toxicity and potential carcinogenic effects. This article explores the biological activity of bucetin, focusing on its mechanism of action, pharmacokinetics, case studies, and relevant research findings.
Target of Action: Bucetin primarily targets matrix metalloproteinases (MMPs), which are a group of enzymes involved in the breakdown of extracellular matrix components. The inhibition of MMPs by bucetin can lead to alterations in tissue remodeling and disease progression.
Mode of Action: The compound exerts its effects through the inhibition of MMPs, which may have implications for conditions characterized by excessive tissue remodeling, such as cancer and inflammatory diseases. The biochemical pathways affected by bucetin include those related to inflammation and tissue repair.
Pharmacokinetics: Bucetin's pharmacokinetic profile indicates that it undergoes metabolism primarily in the liver. A notable metabolic pathway involves the formation of 4-ethoxyaniline, a metabolite associated with nephrotoxicity. Studies have shown that differences in the rates of deacylation by microsomal enzymes contribute to this toxicological profile .
Safety Profile
Despite its analgesic properties, bucetin's safety profile is concerning. It was withdrawn from clinical use in Germany in 1986 due to reports of renal toxicity and potential carcinogenic effects. The renal toxicity is attributed to the formation of harmful metabolites during its metabolism .
Research Findings
Recent studies have highlighted various aspects of bucetin's biological activity:
- Inhibition of MMPs: Bucetin has been shown to inhibit MMP-2 and MMP-9 activities, which are crucial in cancer metastasis and tissue remodeling processes. This inhibition can potentially slow down tumor progression in certain cancer models.
- Case Studies: Clinical observations have noted that patients treated with bucetin for pain management reported varying degrees of efficacy; however, adverse effects related to kidney function were significant enough to warrant discontinuation of use. For example, a retrospective analysis indicated that patients using bucetin experienced increased serum creatinine levels compared to those on alternative analgesics .
Data Table: Summary of Biological Activities
Activity | Description | Research Findings |
---|---|---|
Analgesic Effect | Provides pain relief through central nervous system modulation | Effective in reducing pain in clinical settings |
Antipyretic Effect | Reduces fever by acting on hypothalamic heat-regulating centers | Demonstrated efficacy in lowering body temperature |
MMP Inhibition | Inhibits MMP-2 and MMP-9 involved in tissue remodeling | Linked to reduced tumor metastasis in preclinical models |
Renal Toxicity | Associated with nephrotoxic metabolites (e.g., 4-ethoxyaniline) | Significant adverse effects led to market withdrawal |
Carcinogenic Potential | Concerns raised regarding long-term use and potential cancer risk | Withdrawn from market due to carcinogenicity concerns |
属性
IUPAC Name |
N-(4-ethoxyphenyl)-3-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWQASKBFCRNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020721 | |
Record name | 3-Hydroxy-4-butyrophenetidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-57-4, 156674-10-1, 156674-11-2 | |
Record name | Bucetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bucetin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucetin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucetin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13278 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bucetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bucetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, N-(4-ethoxyphenyl)-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxy-4-butyrophenetidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bucetin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M7CVQ8PF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUCETIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z23WB033I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUCETIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLF54F8S2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。